molecular formula C7H4ClIN2 B1370666 6-Chloro-8-iodoimidazo[1,2-a]pyridine CAS No. 1033463-28-3

6-Chloro-8-iodoimidazo[1,2-a]pyridine

Cat. No.: B1370666
CAS No.: 1033463-28-3
M. Wt: 278.48 g/mol
InChI Key: LQBOHSOOZOQOTB-UHFFFAOYSA-N
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Description

6-Chloro-8-iodoimidazo[1,2-a]pyridine is a heterocyclic compound that belongs to the imidazo[1,2-a]pyridine class. This class of compounds is known for its diverse biological activities and applications in medicinal chemistry. The presence of both chlorine and iodine atoms in the structure of this compound makes it a valuable intermediate in organic synthesis and pharmaceutical research.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 6-Chloro-8-iodoimidazo[1,2-a]pyridine typically involves the functionalization of the imidazo[1,2-a]pyridine core. One common method is the halogenation of imidazo[1,2-a]pyridine derivatives using appropriate halogenating agents. For instance, the chlorination can be achieved using thionyl chloride or phosphorus pentachloride, while iodination can be performed using iodine or N-iodosuccinimide under suitable conditions .

Industrial Production Methods: In an industrial setting, the production of this compound may involve multi-step synthesis starting from commercially available imidazo[1,2-a]pyridine. The process would be optimized for yield and purity, often involving the use of continuous flow reactors to ensure consistent reaction conditions and scalability .

Chemical Reactions Analysis

Types of Reactions: 6-Chloro-8-iodoimidazo[1,2-a]pyridine can undergo various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, coupling reactions can yield biaryl compounds, while substitution reactions can introduce various functional groups into the imidazo[1,2-a]pyridine core .

Scientific Research Applications

6-Chloro-8-iodoimidazo[1,2-a]pyridine has several applications in scientific research:

Comparison with Similar Compounds

  • 6-Chloro-8-bromoimidazo[1,2-a]pyridine
  • 6-Chloro-8-fluoroimidazo[1,2-a]pyridine
  • 6-Chloro-8-methylimidazo[1,2-a]pyridine

Comparison: 6-Chloro-8-iodoimidazo[1,2-a]pyridine is unique due to the presence of both chlorine and iodine atoms, which confer distinct reactivity and biological activity. Compared to its analogs, the iodine atom in this compound allows for more versatile coupling reactions and potentially higher biological activity due to the heavy atom effect .

Properties

IUPAC Name

6-chloro-8-iodoimidazo[1,2-a]pyridine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H4ClIN2/c8-5-3-6(9)7-10-1-2-11(7)4-5/h1-4H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LQBOHSOOZOQOTB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CN2C=C(C=C(C2=N1)I)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H4ClIN2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

278.48 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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